molecular formula C25H30N2O3S B11345547 2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11345547
M. Wt: 438.6 g/mol
InChI Key: PLEMHEILNWOQQR-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps:

    Formation of 4-tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide.

    Thiazole ring formation: The intermediate is then reacted with 2-bromo-4-methoxyphenyl thiazole in the presence of a base like potassium carbonate.

    Amide bond formation: Finally, the resulting compound is reacted with propanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thiazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Potential use as a ligand in the study of protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups can interact with enzymes or receptors, modulating their activity. The amide bond provides stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is unique due to its combination of phenoxy, thiazole, and amide groups, which provide a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C25H30N2O3S/c1-17(30-22-12-8-19(9-13-22)25(2,3)4)23(28)26-15-14-20-16-31-24(27-20)18-6-10-21(29-5)11-7-18/h6-13,16-17H,14-15H2,1-5H3,(H,26,28)

InChI Key

PLEMHEILNWOQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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